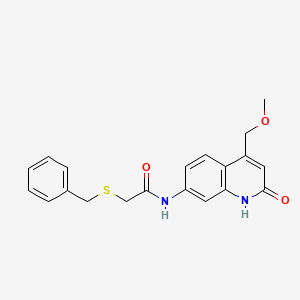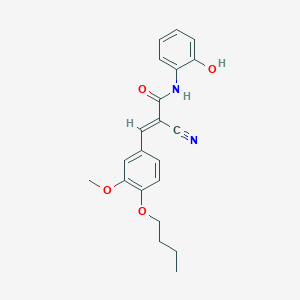
furan-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Furan-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-915 and has been extensively studied for its pharmacological properties.
Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have developed novel pyrazoline derivatives, including furan-2-yl substituted compounds, utilizing both conventional and microwave-assisted synthesis methods. These methods have shown to be efficient, yielding higher product quantities in environmentally friendly conditions. The compounds were evaluated for their anti-inflammatory and antibacterial activities, with specific derivatives showing significant potential. The compounds' structures were confirmed using spectroscopic methods, and their biological activities were supported by molecular docking studies, suggesting their utility as molecular templates for anti-inflammatory drugs (Ravula et al., 2016).
Corrosion Inhibition
A study utilized a synthesized organic compound containing furan-2-yl group for the prevention of mild steel corrosion in an acidic medium. The compound demonstrated excellent inhibition efficiency, suggesting its potential as a protective agent against corrosion in industrial applications. Electrochemical and surface analysis techniques were employed to confirm the effectiveness of the compound as a mixed-type inhibitor, offering a novel approach to corrosion protection (Singaravelu & Bhadusha, 2022).
Antibacterial Activity and DNA Interaction
Diorganotin(IV) complexes with furan-2-carbohydrazide derivatives were synthesized and characterized, revealing their potential antibacterial activity against both Gram-positive and Gram-negative bacteria. These complexes were evaluated for their ability to interact with bacterial DNA, providing insights into their mechanism of action. The study highlights the role of furan-2-yl derivatives in developing new antibacterial agents with specific DNA targeting capabilities (Sedaghat et al., 2015).
Photodegradation Studies
The photodegradation of natural substances involving furan compounds has been studied to understand the chemical transformations under light exposure. These studies provide valuable insights into the environmental fate of furan-based chemicals and their potential applications in developing light-responsive materials (Atta et al., 1993).
properties
IUPAC Name |
furan-2-yl-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-16-11-12(10-15-16)23(20,21)18-6-3-5-17(7-8-18)14(19)13-4-2-9-22-13/h2,4,9-11H,3,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWIFOGEHYXCJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

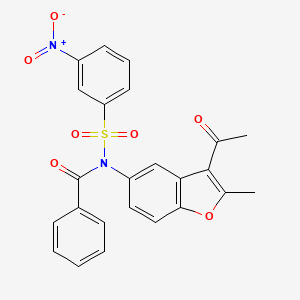
![2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2712760.png)
![2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-phenylethyl)acetamide](/img/structure/B2712761.png)
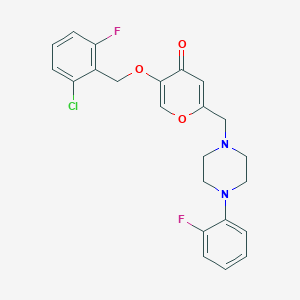
![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(methylthio)benzamide](/img/structure/B2712764.png)
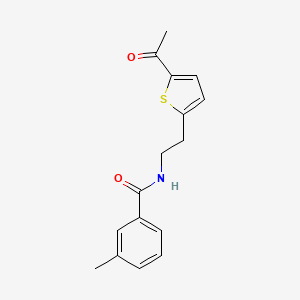
![4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol](/img/structure/B2712768.png)
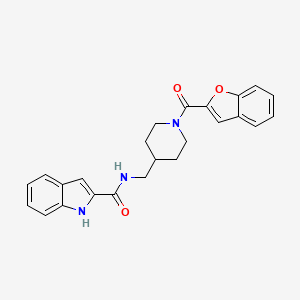
![5-(3-chloro-4-methylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2712770.png)
![4-methoxy-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B2712771.png)
